molecular formula C11H11ClF3NO4S B2449494 Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate CAS No. 333446-72-3

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate

Cat. No.: B2449494
CAS No.: 333446-72-3
M. Wt: 345.72
InChI Key: XOJQZEFHFHDJCT-UHFFFAOYSA-N
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Description

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is a chemical compound with the molecular formula C11H11ClF3NO4S. It is known for its unique structural features, including a trifluoromethyl group, a chloro-substituted phenyl ring, and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The methylsulfonyl group can also play a role in modulating its activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[4-bromo-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
  • Methyl N-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
  • Methyl N-[4-iodo-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate

Uniqueness

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

methyl 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4S/c1-20-10(17)6-16(21(2,18)19)7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJQZEFHFHDJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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